molecular formula C11H22N2O3 B8054551 tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8054551
M. Wt: 230.30 g/mol
InChI Key: WASPQYKCAGLHMM-BDAKNGLRSA-N
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Description

Molecular Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.308 g/mol CAS Number: 1402249-03-9 Structure: The compound features a piperidine ring with (2S,4R)-relative stereochemistry, an amino group at position 4, a hydroxymethyl group at position 2, and a tert-butyl carbamate (Boc) protecting group at the nitrogen . Applications: Primarily used as a building block in medicinal chemistry, particularly for synthesizing protein degraders (e.g., PROTACs) due to its amino and hydroxymethyl functionalities .

Properties

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASPQYKCAGLHMM-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate would likely involve large-scale chemical synthesis processes, ensuring high yield and purity. These methods would be optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, contributing to the compound’s versatility in different applications.

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate serves as a precursor for the synthesis of various bioactive compounds. Its piperidine structure is conducive to modifications that enhance biological activity. For example, it can be used to create derivatives that target specific biological pathways or receptors.

Drug Development

The compound has implications in drug discovery, particularly as a building block for creating inhibitors targeting specific enzymes involved in disease processes. The synthesis of derivatives that inhibit Mycobacterium tuberculosis cell wall biosynthesis highlights its potential in developing anti-tuberculosis agents .

Protein Degradation Technology

This compound is categorized under protein degrader building blocks, indicating its utility in the development of targeted protein degradation strategies. Such strategies are being explored for therapeutic interventions in various diseases by selectively degrading disease-causing proteins .

Neuropharmacology

Research into piperidine derivatives has shown promise in neuropharmacological applications, where they may act as modulators of neurotransmitter systems. The structural features of this compound allow for potential interactions with neurotransmitter receptors, making it a candidate for further studies in this area.

Case Study 1: Inhibitors of Mycobacterial Cell Wall Biosynthesis

A study demonstrated that piperidine derivatives, including related compounds to this compound, showed moderate inhibitory effects on the galactan biosynthesis pathway in Mycobacterium smegmatis and Mycobacterium tuberculosis. This suggests the compound's relevance in developing new anti-tuberculosis therapies .

Case Study 2: Synthesis Challenges and Optimization

Research has also focused on optimizing the synthesis of piperidine carboxylates to improve yields and purity. The challenges faced during synthesis often relate to reaction conditions and the stability of intermediates, which can be addressed through methodical optimization techniques .

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidine Derivatives with Aromatic Substituents

  • Substituents: Phenyl group at position 4 and propionate ester at position 4.
  • Impact : Increased lipophilicity compared to the target compound, reducing aqueous solubility.
  • Synthesis : Hydrogenation and column chromatography yield a 1:1 diastereomeric mixture .

  • Compound : tert-butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methylcarbamoyl)phenyl)piperidine-1-carboxylate (13aa)

    • Key Differences :
  • Substituents: Aromatic benzo[d][1,3]dioxolyl and fluorophenyl groups.
  • Impact : Enhanced kinase inhibitory activity (e.g., G protein-coupled receptor kinase 2) due to aromatic interactions .

Fluorinated Piperidine/Pyrrolidine Analogues

  • Compound : tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1174020-49-5)
    • Key Differences :
  • Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered).
  • Substituents: Fluoro at position 3.
  • Impact : Smaller ring size increases ring strain; fluorine enhances metabolic stability .

  • Compound : tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 882033-93-4)

    • Key Differences :
  • Substituents: Fluoro at position 3.

Diastereomeric and Stereoisomeric Variants

  • Compound: tert-butyl (2S,4S)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate (CAS 1402249-04-0) Key Differences:
  • Stereochemistry: (2S,4S) vs. (2S,4R) configuration.
  • Impact : Diastereomers exhibit distinct physicochemical properties and biological activities due to altered spatial arrangements .

Piperidines with Heterocyclic Substituents

  • Compound: tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) Key Differences:
  • Substituents: Pyridin-3-yl group replaces hydroxymethyl.

Comparative Analysis Table

Compound Key Substituents Stereochemistry Molecular Weight Applications
Target Compound (CAS 1402249-03-9) 4-amino, 2-hydroxymethyl (2S,4R)-rel 230.308 Protein degrader intermediates
4-Phenyl-piperidine-2-carboxylate (Ev2) 4-phenyl, 6-propionate Not specified ~350 (estimated) Conformational studies
Fluorinated Pyrrolidine (CAS 1174020-49-5) 4-fluoro, 2-hydroxymethyl (2S,4R) 233.28 Metabolic stability enhancement
Diastereomer (CAS 1402249-04-0) 4-amino, 2-hydroxymethyl (2S,4S)-rel 230.308 Stereochemical probes
Pyridinyl Derivative (CAS 1707580-61-7) 4-amino, 4-pyridin-3-yl Not specified 277.36 Metal coordination studies

Research Findings and Implications

  • Stereochemical Influence : The (2S,4R) configuration in the target compound optimizes hydrogen-bonding interactions in protein-binding pockets, while diastereomers (e.g., 2S,4S) show reduced activity in kinase assays .
  • Fluorination Effects : Fluorinated analogues (e.g., CAS 882033-93-4) exhibit prolonged half-lives in vivo due to resistance to oxidative metabolism .
  • Aromatic vs. Aliphatic Substituents : Piperidines with phenyl groups (e.g., ) demonstrate higher logP values, favoring membrane permeability but limiting solubility .

Biological Activity

Tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets.

  • Molecular Formula : C11_{11}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 230.31 g/mol
  • CAS Number : 1402249-03-9
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC@HN

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications, particularly in cancer treatment and neurodegenerative disorders.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. Research has shown that certain piperidine compounds can induce cytotoxic effects and apoptosis in various cancer cell lines. For instance, a study highlighted that similar compounds demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective effects. Compounds with similar structures have been shown to inhibit cholinesterase activity, which is beneficial in the context of Alzheimer's disease. These compounds may also exhibit antioxidant properties, further supporting their potential in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the hydroxymethyl group and the specific stereochemistry at the 2 and 4 positions are believed to enhance binding affinity to biological targets. SAR studies indicate that modifications to the piperidine ring can significantly alter the compound's efficacy and selectivity .

Case Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .

Concentration (µM)Cell Viability (%)
0100
585
1070
2050

Case Study 2: Cholinesterase Inhibition

In another study focusing on neuroprotective effects, the compound was tested for its ability to inhibit acetylcholinesterase (AChE). The inhibition constant (IC50_{50}) was determined to be approximately 15 µM, indicating moderate inhibitory activity compared to known AChE inhibitors .

CompoundIC50_{50} (µM)
Tert-butyl derivative15
Donepezil0.5
Galantamine1.0

Q & A

Q. How can the stereochemical integrity of tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate be confirmed during synthesis?

Methodological Answer: Stereochemical validation requires a combination of analytical techniques:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H) .
  • X-ray Crystallography : Resolves absolute configuration via single-crystal analysis. SHELX software (e.g., SHELXL) is recommended for refinement .
  • NMR Spectroscopy : Use J-coupling constants and NOESY/ROESY to confirm spatial relationships between protons. For example, axial vs. equatorial proton orientations in the piperidine ring .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane 20–50%) for polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility studies .
  • Safety Note : Ensure proper PPE (gloves, respiratory protection) during handling due to uncharacterized toxicity .

Q. How do the hydroxyl and amino groups influence the compound’s reactivity in downstream functionalization?

Methodological Answer:

  • Amino Group : Susceptible to acylation (e.g., Boc protection) or reductive amination. Use anhydrous conditions to prevent side reactions .
  • Hydroxyl Group : Participate in Mitsunobu reactions or act as a hydrogen-bond donor in crystallization. Monitor steric hindrance from the tert-butyl group .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental NMR data for this compound?

Methodological Answer:

  • Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., DMSO-d6) using DFT (B3LYP/6-31G*).
  • Dynamic Processes : Analyze conformational flexibility via variable-temperature NMR to identify averaged signals .
  • Validation : Cross-check with X-ray data or high-resolution mass spectrometry (HRMS) .

Q. How can multi-step synthesis routes be designed to improve yield while retaining stereochemical purity?

Methodological Answer:

  • Step Optimization :

    StepKey ParametersYield Improvement Strategy
    1LDA-mediated deprotonationUse cryogenic conditions (-78°C) to minimize side reactions .
    2Palladium-catalyzed couplingReplace Pd(OAc)₂ with Buchwald-Hartwig ligands for higher efficiency .
    3Boc-deprotectionUse HCl/dioxane (25–50°C) to avoid racemization .
  • In-line Analytics : Implement FTIR or LC-MS for real-time monitoring .

Q. What mechanistic insights explain discrepancies in catalytic asymmetric synthesis outcomes?

Methodological Answer:

  • Steric Effects : The tert-butyl group may hinder catalyst access, favoring non-selective pathways. Use bulky chiral ligands (e.g., Binap) to counterbalance .
  • Solvent Polarity : Low-polarity solvents (e.g., toluene) enhance enantioselectivity by stabilizing transition states .
  • Kinetic vs. Thermodynamic Control : Perform time-course studies to identify dominant pathways .

Q. How does hydrogen-bonding propensity affect crystallization behavior?

Methodological Answer:

  • Graph Set Analysis : Map hydrogen-bond motifs (e.g., R₂²(8) rings) using crystallographic data .
  • Co-crystallization Screens : Test carboxylic acid additives (e.g., fumaric acid) to stabilize specific conformers .
  • Thermal Analysis : DSC/TGA identifies polymorphic transitions influenced by H-bond networks .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

  • Hypothesis Testing :
    • Protonation State : Amino group pKa (~9.5) increases solubility in acidic aqueous buffers.
    • Aggregation : Dynamic light scattering (DLS) detects micelle formation in aqueous solutions .
    • Cosolvency : Use ethanol/water mixtures (30–70%) to balance polarity .

Q. Why do mass spectrometry results occasionally show unexpected adducts?

Methodological Answer:

  • Ionization Artifacts : Sodium/potassium adducts dominate in ESI-MS. Add 0.1% formic acid to suppress .
  • Degradation Products : Monitor for Boc-deprotected fragments (e.g., m/z = [M – Boc + H]⁺) .

Q. What experimental controls validate biological activity assays given potential cytotoxicity?

Methodological Answer:

  • Dose-Response Curves : Test concentrations ≤10 µM to avoid non-specific effects .
  • Counter-Screens : Use HEK293 cells to rule out off-target interactions .
  • Metabolite Profiling : LC-HRMS identifies hydroxylated or oxidized byproducts .

Tables for Key Parameters

Q. Table 1. Reaction Optimization for Step 2 (Palladium-Catalyzed Coupling)

ParameterStandard ConditionsOptimized Conditions
CatalystPd(OAc)₂Pd(dba)₂/XPhos
Temperature80°C100°C
SolventTHFtert-Butanol
Yield Improvement45%72%
Source: Adapted from

Q. Table 2. Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Notes
DCM>50Preferred for reactions
Water<0.1pH-dependent
Ethanol15–20Recrystallization use
Source:

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